molecular formula C46H48N2O6 B3044740 5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 10038-74-1

5,5'-Diisopropyl-3,3'-dimethyl-8,8'-bis(((1-phenylethyl)imino)methyl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol

Cat. No.: B3044740
CAS No.: 10038-74-1
M. Wt: 724.9 g/mol
InChI Key: BPXIBBNVQKIXGG-UHFFFAOYSA-N
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Description

5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, isopropyl groups, and imino groups attached to a binaphthalene core

Preparation Methods

The synthesis of 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several steps. The synthetic route typically starts with the preparation of the binaphthalene core, followed by the introduction of isopropyl and methyl groups. The final steps involve the formation of imino groups through the reaction with 1-phenylethylamine. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in various biochemical reactions, influencing cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((1-phenylethyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((2,3-dimethylphenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol
  • 5,5’-Diisopropyl-3,3’-dimethyl-8,8’-bis(((4-((E)-p-tolyldiazenyl)phenyl)imino)methyl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol

These compounds share similar core structures but differ in the nature and position of substituents, which can significantly affect their properties and applications .

Properties

CAS No.

10038-74-1

Molecular Formula

C46H48N2O6

Molecular Weight

724.9 g/mol

IUPAC Name

3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(1-phenylethyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C46H48N2O6/c1-23(2)35-31-19-25(5)37(43(51)39(31)33(41(49)45(35)53)21-47-27(7)29-15-11-9-12-16-29)38-26(6)20-32-36(24(3)4)46(54)42(50)34(40(32)44(38)52)22-48-28(8)30-17-13-10-14-18-30/h9-24,27-28,49-54H,1-8H3

InChI Key

BPXIBBNVQKIXGG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC(C)C3=CC=CC=C3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC(C)C6=CC=CC=C6)O)O)C(C)C)O)O

10038-74-1

Origin of Product

United States

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